Scientific Field: Textile Industry
Application Summary: 2,6-Dichloroaniline is used in the synthesis of reactive dyes. These dyes are used for dyeing and printing sectors in the textile industry.
Results or Outcomes: The outcome of this application is the production of reactive dyes.
Scientific Field: Polymer Science
Results or Outcomes: The outcome of this application is the production of various polymers that can be used in various fields of science and engineering.
2,6-Dichloroaniline is an aromatic amine characterized by two chlorine substituents located at the 2 and 6 positions of the aniline ring. Its chemical formula is C₆H₄Cl₂N, and it is primarily used in the production of dyes, pesticides, and other industrial chemicals. The compound is a pale yellow solid with a melting point of approximately 61-63 °C and a boiling point of about 215 °C. It is soluble in organic solvents like ethanol and ether but has limited solubility in water.
2,6-Dichloroaniline is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:
For example, phototransformation studies have shown that 2,6-dichloroaniline can undergo degradation in aqueous solutions through heterolytic cleavage of the carbon-chlorine bond .
2,6-Dichloroaniline exhibits significant biological activity, particularly concerning its toxicity and potential environmental impact. It is classified as hazardous due to its potential for causing specific target organ toxicity upon repeated exposure. Studies indicate that it may induce hematological changes and has been associated with skin sensitization potential . Furthermore, its metabolites have been investigated for mutagenic properties, raising concerns regarding its safety in both industrial applications and environmental contexts.
Several methods exist for synthesizing 2,6-dichloroaniline:
These methods emphasize the compound's industrial viability due to their relatively low cost and high yield.
2,6-Dichloroaniline is utilized in various applications:
Interaction studies have revealed that 2,6-dichloroaniline interacts with biological systems in ways that can lead to toxicological effects. For instance:
These studies underscore the importance of understanding both the chemical interactions and the broader ecological implications of using this compound.
Several compounds share structural similarities with 2,6-dichloroaniline. Here are some notable examples:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
2,4-Dichloroaniline | C₆H₄Cl₂N | Similar substitution pattern; used in dye production |
3,5-Dichloroaniline | C₆H₄Cl₂N | Exhibits different biological activity and toxicity |
2,5-Dichloroaniline | C₆H₄Cl₂N | Used in similar applications but has distinct properties |
2-Amino-4-chlorophenol | C₆H₄ClNO | Related compound used in pharmaceuticals |
While many dichloroanilines exist, 2,6-dichloroaniline's unique positioning of chlorine substituents influences its reactivity and biological activity significantly. This positioning affects how it interacts with other chemicals and biological systems compared to other dichloroanilines. Its specific applications in dye manufacturing and pesticide production also set it apart from its analogs.
Acute Toxic;Irritant;Health Hazard;Environmental Hazard